

Fura-5F AM for Live Cell Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fura-5F AM

Cat. No.: B15554501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fura-5F AM**, a ratiometric fluorescent indicator for measuring intracellular calcium concentration ($[Ca^{2+}]_i$). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool in live cell imaging applications.

Introduction to Fura-5F AM

Fura-5F AM is a cell-permeant derivative of the fluorescent Ca^{2+} indicator Fura-5F. The acetoxyethyl (AM) ester groups mask the negative charges of the molecule, rendering it capable of crossing the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now cell-impermeant Fura-5F in the cytoplasm.^{[1][2]} Fura-5F is a ratiometric indicator, meaning that its fluorescence excitation spectrum shifts upon binding to Ca^{2+} . This property allows for accurate and quantitative measurements of $[Ca^{2+}]_i$, largely independent of variations in dye concentration, cell thickness, and photobleaching.^[3]

Compared to its predecessor Fura-2, Fura-5F exhibits a slightly lower affinity for Ca^{2+} , making it suitable for measuring higher Ca^{2+} concentrations that might saturate Fura-2.^{[4][5]}

Mechanism of Action

The utility of **Fura-5F AM** in live cell imaging is based on a two-step process: loading and hydrolysis, followed by calcium-dependent fluorescence.

- Loading and Hydrolysis: **Fura-5F AM**, being lipophilic, readily diffuses across the plasma membrane into the cell. In the cytosolic environment, intracellular esterases hydrolyze the AM ester groups, yielding the active, membrane-impermeant form, Fura-5F. This process ensures that the indicator is trapped and accumulates within the cell.[1][2]
- Ratiometric Calcium Detection: The hydrolyzed Fura-5F is a chelator that binds to free Ca^{2+} . Upon binding Ca^{2+} , the fluorophore undergoes a conformational change that alters its excitation spectrum. The peak excitation wavelength shifts from approximately 363 nm in the Ca^{2+} -free form to around 336 nm in the Ca^{2+} -bound form, while the emission maximum remains relatively constant at about 512 nm.[6] By measuring the ratio of fluorescence intensity at these two excitation wavelengths, the intracellular Ca^{2+} concentration can be precisely determined.

Quantitative Data

The following table summarizes the key quantitative properties of Fura-5F.

Property	Value	Reference(s)
Dissociation Constant (Kd) for Ca^{2+}	~400 nM	[4][5]
Excitation Wavelength (Ca^{2+} -free)	~363 nm	[6]
Excitation Wavelength (Ca^{2+} -bound)	~336 nm	[6]
Emission Wavelength	~512 nm	[6]
Molecular Weight (AM ester)	1005.84 g/mol	[7]
Molecular Formula (AM ester)	$\text{C}_{43}\text{H}_{44}\text{FN}_3\text{O}_{24}$	[7]

Experimental Protocols

Reagent Preparation

Fura-5F AM Stock Solution (1-5 mM):

- Dissolve **Fura-5F AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- For example, to make a 1 mM stock solution, dissolve 1 mg of **Fura-5F AM** in approximately 994 μ L of DMSO.
- Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Pluronic™ F-127 Stock Solution (20% w/v in DMSO):

- Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of **Fura-5F AM** in aqueous loading buffers.
- To prepare, dissolve 200 mg of Pluronic™ F-127 in 1 mL of DMSO. Gentle warming may be required.
- Store at room temperature.

Cell Loading with Fura-5F AM

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

- Cell Preparation: Plate cells on coverslips or in a format suitable for fluorescence microscopy. Ensure cells are healthy and sub-confluent.
- Loading Buffer Preparation:
 - Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cells.
 - Warm the buffer to the desired loading temperature (typically 37°C).
 - For each mL of loading buffer, first add Pluronic™ F-127 stock solution to a final concentration of 0.02-0.04%.
 - Then, add the **Fura-5F AM** stock solution to a final concentration of 1-5 μ M. The optimal concentration should be determined empirically.

- Vortex the loading buffer thoroughly to ensure the dye is well-dispersated.
- Cell Loading:
 - Remove the culture medium from the cells and wash once with the physiological buffer.
 - Add the **Fura-5F AM** loading buffer to the cells.
 - Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time will vary between cell types.
- Washing and De-esterification:
 - Remove the loading buffer and wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.
 - Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the **Fura-5F AM** by intracellular esterases.

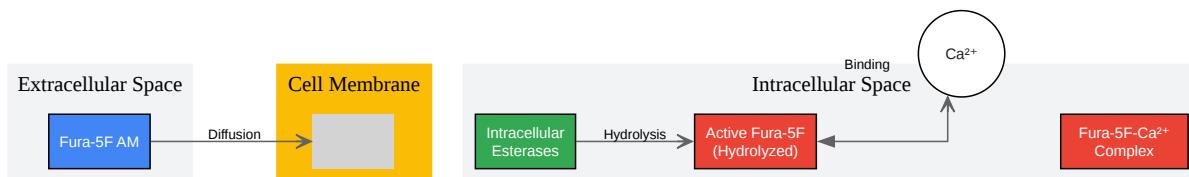
Intracellular Calcium Calibration

To convert the measured fluorescence ratios into absolute $[Ca^{2+}]_i$, a calibration procedure is necessary. The most common method utilizes the following equation, derived by Grynkiewicz, Poenie, and Tsien (1985):

$$[Ca^{2+}] = Kd * [(R - R_{min}) / (R_{max} - R)] * (F_{max380} / F_{min380})$$

Where:

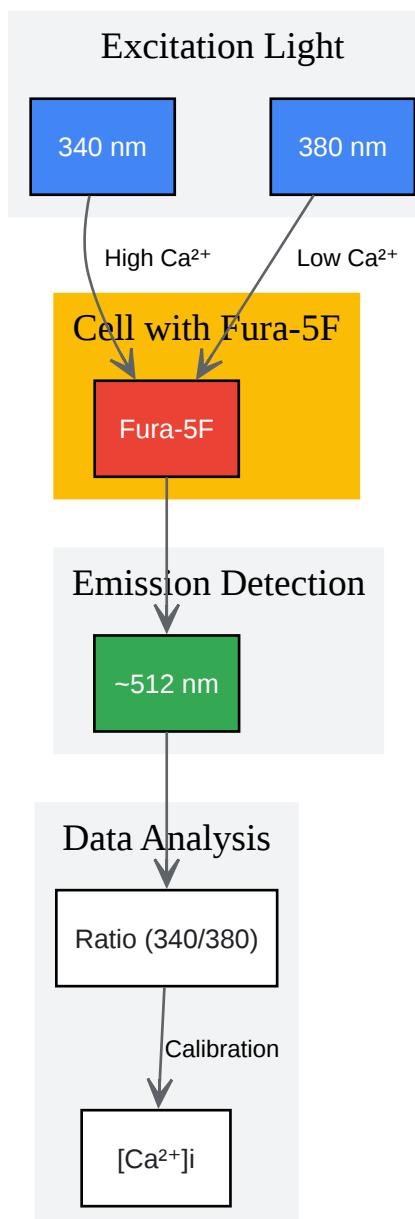
- Kd: The dissociation constant of Fura-5F for Ca^{2+} (~400 nM).
- R: The measured 340/380 nm fluorescence ratio in the experimental cells.
- Rmin: The 340/380 nm ratio in the absence of Ca^{2+} (determined in Ca^{2+} -free buffer with a Ca^{2+} chelator like EGTA).
- Rmax: The 340/380 nm ratio at saturating Ca^{2+} concentrations (determined using a Ca^{2+} ionophore like ionomycin in the presence of high extracellular Ca^{2+}).


- F_{max380} / F_{min380} : The ratio of fluorescence intensities at 380 nm excitation in Ca^{2+} -free (F_{max380}) and Ca^{2+} -saturating (F_{min380}) conditions.

Calibration Protocol:

- Determine R_{min} :
 - After loading cells with **Fura-5F AM**, perfuse them with a Ca^{2+} -free buffer containing a high concentration of a Ca^{2+} chelator (e.g., 5-10 mM EGTA) and a Ca^{2+} ionophore (e.g., 5-10 μM ionomycin) to deplete intracellular Ca^{2+} .
 - Measure the 340/380 nm fluorescence ratio. This value represents R_{min} .
 - Measure the fluorescence intensity at 380 nm excitation. This is F_{max380} .
- Determine R_{max} :
 - Following the R_{min} measurement, perfuse the same cells with a buffer containing a high concentration of Ca^{2+} (e.g., 1-2 mM) and the same concentration of the Ca^{2+} ionophore. This will saturate the intracellular Fura-5F with Ca^{2+} .
 - Measure the 340/380 nm fluorescence ratio. This value represents R_{max} .
 - Measure the fluorescence intensity at 380 nm excitation. This is F_{min380} .
- Calculate Experimental $[\text{Ca}^{2+}]_i$:
 - Measure the 340/380 nm fluorescence ratio (R) in your experimental cells under the desired conditions.
 - Use the determined values of K_d , R_{min} , R_{max} , F_{max380} , and F_{min380} in the Grynkiewicz equation to calculate the absolute $[\text{Ca}^{2+}]_i$.

Visualizations


Fura-5F AM Loading and Activation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow of **Fura-5F AM** loading, hydrolysis, and calcium binding.


Ratiometric Measurement Principle

[Click to download full resolution via product page](#)

Caption: Principle of ratiometric calcium measurement with Fura-5F.

Gq-Coupled GPCR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Application Example: Monitoring Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a critical Ca^{2+} influx pathway activated in response to the depletion of Ca^{2+} stores in the endoplasmic reticulum (ER). Fura-5F is an excellent tool for studying this process.

Experimental Workflow:

- Cell Loading: Load cells with **Fura-5F AM** as described in the protocol above.
- Baseline Measurement: Persevere the cells with a Ca^{2+} -free buffer (containing EGTA) to establish a baseline 340/380 nm fluorescence ratio.
- ER Store Depletion: Add a SERCA (sarco/endoplasmic reticulum Ca^{2+} -ATPase) inhibitor, such as thapsigargin (1-2 μM), to the Ca^{2+} -free buffer. This will block the re-uptake of Ca^{2+} into the ER, leading to a passive depletion of ER Ca^{2+} stores and a transient increase in cytosolic Ca^{2+} .^[8]
- Return to Baseline: Continue perfusion with the Ca^{2+} -free buffer containing thapsigargin until the cytosolic Ca^{2+} level returns to a stable baseline.
- Induction of SOCE: Reintroduce Ca^{2+} into the extracellular medium by perfusing the cells with a buffer containing a physiological concentration of CaCl_2 (e.g., 2 mM) along with thapsigargin.
- Data Acquisition: Continuously record the 340/380 nm fluorescence ratio throughout the experiment to monitor the changes in $[\text{Ca}^{2+}]_i$. The robust increase in the ratio upon Ca^{2+} re-addition represents SOCE.

Data Presentation:

The results of a SOCE experiment can be summarized in a table, allowing for easy comparison between different experimental conditions (e.g., control vs. drug-treated).

Condition	Baseline $[Ca^{2+}]_i$ (nM)	Peak $[Ca^{2+}]_i$ after Thapsigargin (nM)	Peak $[Ca^{2+}]_i$ after Ca^{2+} Re-addition (nM)
Control	105 ± 8	250 ± 15	850 ± 45
Drug X	102 ± 7	245 ± 12	420 ± 30

Data are presented as mean ± SEM from n=3 independent experiments.

This in-depth guide provides the foundational knowledge and practical protocols for utilizing **Fura-5F AM** in live cell imaging. By understanding its principles of operation and following robust experimental procedures, researchers can obtain high-quality, quantitative data on intracellular calcium dynamics, furthering our understanding of cellular signaling in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. A Novel Ratiometric Fluorescence Calcium Indicator for Functional Analysis of GPCRs and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fluorescent Ca^{2+} Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. static.igem.org [static.igem.org]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probes.bocsci.com [probes.bocsci.com]
- 8. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Fura-5F AM for Live Cell Imaging: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554501#understanding-fura-5f-am-for-live-cell-imaging\]](https://www.benchchem.com/product/b15554501#understanding-fura-5f-am-for-live-cell-imaging)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com